![molecular formula C15H14N2O2 B14500161 Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione CAS No. 63081-38-9](/img/structure/B14500161.png)
Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple rings, including cyclohexane and imidazoisoindole, which are fused together in a spiro configuration. The presence of these rings and the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in a one-pot reaction . This process involves the use of oxidizing agents such as manganese(III) acetate in acetic acid at room temperature, resulting in the formation of spiroindolinediones.
Industrial Production Methods
While specific industrial production methods for Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of spiroindolinediones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Spiroindolinediones.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione is unique due to its combination of cyclohexane and imidazoisoindole rings in a spiro configuration. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.
Eigenschaften
CAS-Nummer |
63081-38-9 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
spiro[cyclohexane-1,3'-imidazo[1,2-b]isoindole]-2',5'-dione |
InChI |
InChI=1S/C15H14N2O2/c18-13-11-7-3-2-6-10(11)12-16-14(19)15(17(12)13)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2 |
InChI-Schlüssel |
CBKXJMYPBLVGQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)N=C3N2C(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
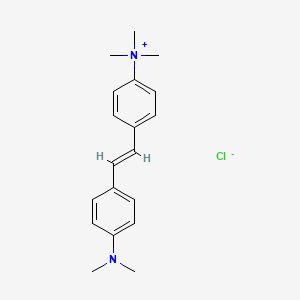

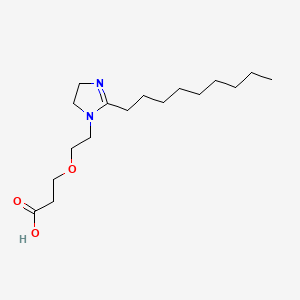

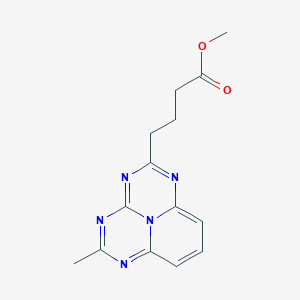
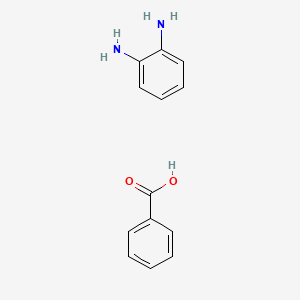
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
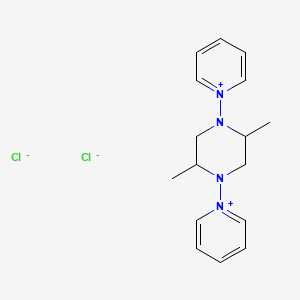
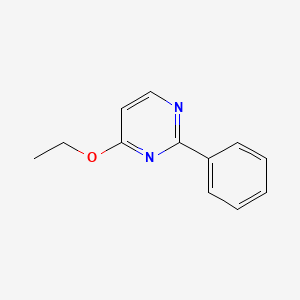
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
